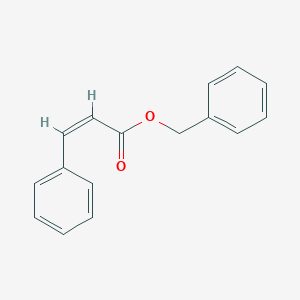

Benzyl alcohol, cinnamate

Description

Structure

3D Structure

Properties

CAS No. |

103-41-3 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

benzyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11- |

InChI Key |

NGHOLYJTSCBCGC-QXMHVHEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |

Appearance |

Powder |

boiling_point |

195.00 to 200.00 °C. @ 5.00 mm Hg |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID Crystals from 95% ethanol White crystals |

density |

1.109 AT 15 °C PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ |

flash_point |

GREATER THAN 100 °C |

melting_point |

37 - 39 °C |

Other CAS No. |

103-41-3 |

physical_description |

Solid |

Pictograms |

Irritant; Environmental Hazard |

shelf_life |

MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID |

solubility |

1:8 IN 90% ALCOHOL Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils. insoluble in water; soluble in oils very soluble (in ethanol) |

Synonyms |

benzyl cinnamate |

vapor_pressure |

1 mm Hg @ 173.8 °C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Enzymatic Esterification Approaches

Enzymatic synthesis, particularly through esterification, presents a promising and environmentally benign route for producing benzyl (B1604629) cinnamate (B1238496). This method utilizes lipases, which are enzymes that catalyze the hydrolysis of fats and oils, to facilitate the reaction between cinnamic acid and benzyl alcohol.

Lipase-Catalyzed Synthesis of Benzyl Cinnamate

The use of lipases in the synthesis of benzyl cinnamate has been extensively studied, with a focus on improving reaction yields and catalyst reusability. researchgate.netnih.gov Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is a significant advantage for industrial applications. rsc.orgebi.ac.uk

The choice of lipase (B570770) is critical to the efficiency of benzyl cinnamate synthesis. Different lipases exhibit varying levels of activity and stability under different reaction conditions.

Lipozyme TL IM , a lipase from Thermomyces lanuginosus, has demonstrated high efficiency in catalyzing the esterification of cinnamic acid and benzyl alcohol. researchgate.netnih.gov In some studies, it was found to be more efficient than Novozym 435. researchgate.netnih.gov One study reported a 97.7% yield under optimized conditions using Lipozyme TL IM. researchgate.net However, its activity can be influenced by the solvent used, with isooctane (B107328) being a particularly effective medium. researchgate.netnih.gov

Novozym 435 , a lipase from Candida antarctica immobilized on a macroporous resin, is another commonly used biocatalyst. mdpi.comnih.gov While some studies found it less efficient than Lipozyme TLIM for this specific reaction, it has been successfully used in the synthesis of other esters. researchgate.netnih.govmedcraveonline.com

Novozym 40086 , a newer commercial immobilized lipase from Rhizomucor miehei, has shown superior activity in some studies. rsc.org In one comparative study, Novozym 40086 provided the highest yield of benzyl cinnamate (92.3%) compared to Lipozyme TLIM (55.1%) and other free lipases after 24 hours. rsc.org

NS88011 , a low-cost immobilized lipase, has also been investigated and shown to be effective. researchgate.netnih.govuricer.edu.brresearchgate.net Optimized conditions using NS88011 resulted in a 97.6% yield of benzyl cinnamate. researchgate.netnih.govuricer.edu.br This enzyme also demonstrated good operational stability, retaining over 60% of its activity after 13 cycles. researchgate.netnih.gov

Table 1: Comparison of Different Lipases for Benzyl Cinnamate Synthesis

| Lipase | Source Organism | Support | Reported Yield (%) | Reference |

| Lipozyme TL IM | Thermomyces lanuginosus | Silica gel | 97.7 | researchgate.net |

| Novozym 435 | Candida antarctica | Macroporous resin | < 97.3 | researchgate.netnih.gov |

| Novozym 40086 | Rhizomucor miehei | Acrylic resin | 96.2 | rsc.org |

| NS88011 | Not specified | Not specified | 97.6 | researchgate.netnih.gov |

Response Surface Methodology (RSM) is a statistical tool frequently employed to optimize the reaction conditions for enzymatic synthesis, including temperature, enzyme loading, and substrate molar ratio, to achieve the maximum possible yield. researchgate.netnih.govjst.go.jpscilit.com

Temperature is a crucial parameter that significantly influences the rate of enzymatic reactions. mdpi.comscispace.com

The esterification process for benzyl cinnamate is endothermic, meaning that an increase in temperature generally favors the reaction. benthamdirect.com Higher temperatures can increase the kinetic energy of the substrate molecules and decrease the viscosity of the reaction medium, leading to more frequent and energetic collisions. rsc.orgbenthamdirect.com

However, there is an optimal temperature range for each enzyme. Beyond this range, the enzyme can become denatured, leading to a loss of activity. scispace.com For instance, in the synthesis of benzyl cinnamate using Novozym 40086, the yield increased as the temperature rose from 20°C to 70°C. rsc.orgresearchgate.net In another study using Lipozyme TL IM, the optimal temperature was found to be 40°C. researchgate.net For the lipase NS88011, the optimal temperature for benzyl cinnamate production was determined to be 59°C. researchgate.netnih.gov

It has also been observed that higher temperatures can help to reduce the inhibitory effect of benzyl alcohol on the lipase. benthamdirect.com

Table 2: Optimal Temperatures for Benzyl Cinnamate Synthesis with Different Lipases

| Lipase | Optimal Temperature (°C) | Reference |

| Lipozyme TL IM | 40 | researchgate.netnih.gov |

| Novozym 40086 | 46.3 | rsc.org |

| NS88011 | 59 | researchgate.netnih.govnih.gov |

The concentration of the enzyme, or enzyme loading, directly impacts the reaction rate. jst.go.jp

Generally, increasing the amount of enzyme leads to a faster reaction rate and a shorter time to reach equilibrium. rsc.org For example, in the synthesis using Novozym 40086, increasing the enzyme concentration from 5 mg/mL to 30 mg/mL significantly shortened the time to reach equilibrium from over 24 hours to just 9 hours. rsc.org

However, at very high enzyme concentrations, the reaction rate may plateau or even decrease. mdpi.com This can be due to mass transfer limitations, where the substrate cannot reach the active sites of the immobilized enzyme efficiently. mdpi.com For Lipozyme TL IM, a rapid increase in conversion was observed when the enzyme quantity was increased from 10 to 30 mg, but the rate decreased with amounts above 30 mg. researchgate.net

Optimized enzyme concentrations from various studies include 31 mg/mL for Lipozyme TL IM and 4.4 mg/mL for NS88011. researchgate.netresearchgate.netnih.gov For Novozym 40086, the optimal concentration was found to be 23.1 mg/mL. rsc.org

Table 3: Optimized Enzyme Loadings for Benzyl Cinnamate Synthesis

| Lipase | Optimal Enzyme Loading (mg/mL) | Reference |

| Lipozyme TL IM | 31 | researchgate.netnih.gov |

| Novozym 40086 | 23.1 | rsc.org |

| NS88011 | 4.4 | researchgate.netnih.govnih.gov |

The molar ratio of the substrates, cinnamic acid and benzyl alcohol, is a critical factor affecting the yield of benzyl cinnamate. nih.gov

An excess of one substrate can shift the reaction equilibrium towards product formation. In the enzymatic synthesis of benzyl cinnamate, an excess of benzyl alcohol is often used. rsc.orgresearchgate.net However, a very high concentration of benzyl alcohol can lead to inhibition of the lipase activity. researchgate.netnih.govrsc.orgebi.ac.uk This inhibition occurs because the excess alcohol molecules can bind to the enzyme's active site in a non-productive manner, forming a "dead-end" complex. rsc.org

Studies have shown that varying the molar ratio of cinnamic acid to benzyl alcohol can significantly impact the yield. For instance, with Novozym 40086, increasing the ratio from 1:1 to 1:3 (cinnamic acid to benzyl alcohol) increased the yield from 83.2% to 93.5%. rsc.org However, further increasing the alcohol concentration led to a decrease in yield due to enzyme inhibition. rsc.org

Optimal molar ratios (acid:alcohol) reported in different studies include 1:2.6 for Lipozyme TL IM and 1:3 for both Novozym 40086 and NS88011. rsc.orgresearchgate.netresearchgate.netnih.gov

Table 4: Optimized Substrate Molar Ratios for Benzyl Cinnamate Synthesis

| Lipase | Optimal Molar Ratio (Cinnamic Acid:Benzyl Alcohol) | Reference |

| Lipozyme TL IM | 1:2.6 | researchgate.netnih.gov |

| Novozym 40086 | 1:3 | rsc.org |

| NS88011 | 1:3 | researchgate.netnih.govnih.gov |

Optimization of Reaction Parameters by Response Surface Methodology

Solvent System Effects

In a comparative study involving the synthesis of benzyl cinnamate, different lipases exhibited varying performance depending on the solvent used. researchgate.net For instance, Lipozyme TLIM, a lipase from Thermomyces lanuginosus, demonstrated the highest catalytic efficiency in isooctane. researchgate.netmdpi.com Conversely, Novozym 435, a lipase from Candida antarctica B (CALB), performed best in toluene. researchgate.netmdpi.com Other solvents such as acetone (B3395972) and chloroform (B151607) (trichloromethane) have also been tested. researchgate.netmdpi.comnih.gov In one study, the lowest yield for a similar esterification was observed in chloroform, while the highest was in isooctane. mdpi.com The selection of the solvent is therefore dependent on the specific lipase being used for the synthesis. mdpi.com The high yield in non-polar solvents like isooctane is often attributed to the better solubility of non-polar substrates and the prevention of enzyme denaturation that can occur in more polar environments. mdpi.comnih.gov

Table 1: Effect of Different Solvents on Benzyl Cinnamate Synthesis Yield

| Enzyme | Solvent | Relative Performance | Source |

|---|---|---|---|

| Lipozyme TLIM | Isooctane | Highest Yield | researchgate.netmdpi.com |

| Novozym 435 (CALB) | Toluene | Highest Yield | researchgate.netmdpi.com |

| Lipozyme TLIM / Novozym 435 | Acetone | Tested | researchgate.netmdpi.comnih.gov |

| Lipozyme TLIM / Novozym 435 | Chloroform | Lower Yield | researchgate.netmdpi.comnih.gov |

Reaction Time Optimization

Optimizing the reaction time is crucial for developing an efficient and economically viable process for benzyl cinnamate production. The goal is to achieve the maximum possible yield in the shortest amount of time. Kinetic studies and response surface methodology are often employed to determine the optimal duration for the esterification reaction.

Research has shown that high yields of benzyl cinnamate can be achieved under various optimized timeframes, which are often linked to other reaction parameters like temperature, enzyme loading, and substrate molar ratio. For example, a yield of 97.7% was obtained in 27 hours at 40°C with a specific enzyme loading and molar ratio. researchgate.netnih.gov Another study achieved a comparable yield of 97.6% in 32 hours at 59°C, successfully reducing the time from a previous 48-hour benchmark. nih.gov Remarkably, through the use of a highly efficient immobilized lipase ([email protected]), a 97.3% yield was reached in just 2 hours. researchgate.net This highlights the significant impact of biocatalyst design on accelerating the reaction rate. Monitoring the reaction progress over time is essential, as the conversion rate typically increases rapidly in the initial phase and then plateaus as the reaction approaches equilibrium or as substrate/product inhibition occurs. rsc.org

Table 2: Optimization of Reaction Time for Benzyl Cinnamate Synthesis

| Reaction Time | Yield (%) | Key Conditions | Source |

|---|---|---|---|

| 2 hours | 97.3% | Immobilized lipase [email protected] at 70°C | researchgate.net |

| 11.3 hours | Not specified | Reduced time using Novozym 40086 lipase | nih.gov |

| 27 hours | 97.7% | Lipozyme TL IM, 40°C, 2.6:1 molar ratio (alcohol:acid) | researchgate.netnih.gov |

| 32 hours | 97.6% | Immobilized lipase NS 88011, 59°C, 1:3 molar ratio (acid:alcohol) | nih.gov |

Kinetic and Thermodynamic Characterization of Enzymatic Reactions

Understanding the kinetic and thermodynamic properties of the enzymatic synthesis of benzyl cinnamate is fundamental for process optimization, reactor design, and scaling up production.

The enzymatic esterification of cinnamic acid with benzyl alcohol to form benzyl cinnamate, catalyzed by lipases, generally follows a Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.neteurekaselect.com This two-substrate, two-product mechanism involves a series of steps where the enzyme binds to the first substrate and releases the first product before binding to the second substrate.

In this mechanism, the lipase first reacts with the acyl donor (cinnamic acid) to form a stable acyl-enzyme intermediate, releasing water as the first product. Subsequently, the alcohol (benzyl alcohol) binds to this intermediate, leading to a nucleophilic attack that forms the ester (benzyl cinnamate) and regenerates the free enzyme. Some kinetic studies have also identified substrate inhibition, particularly by the alcohol substrate (benzyl alcohol), which can reduce the reaction rate at high concentrations. nih.goveurekaselect.com Understanding this inhibition is key to optimizing substrate molar ratios for maximum efficiency.

The determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for quantifying the enzyme's affinity for its substrates and its maximum catalytic rate. These parameters are derived by fitting experimental data to kinetic models, like those based on the Ping-Pong Bi-Bi mechanism.

Table 3: Selected Kinetic Parameters for Enzymatic Esterification

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Vmax | 3.83 mM min⁻¹ | Maximum reaction rate | researchgate.net |

| Km,A (Cinnamic Acid) | 34.04 mM | Enzyme affinity for the acid | researchgate.net |

| Activation Energy (Step 1) | 52.46 kJ/mol | Energy barrier for acyl-enzyme formation (rate-limiting step) | eurekaselect.com |

| Activation Energy (Step 2) | 12.97 kJ/mol | Energy barrier for ester formation | eurekaselect.com |

Thermodynamic analysis provides insight into the energy changes and spontaneity of the esterification reaction. The key parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are determined to understand how temperature influences the reaction equilibrium. The relationship between these parameters is described by the equation: ΔG = ΔH – TΔS. studymind.co.uk

The enzymatic esterification for producing benzyl cinnamate has been identified as an endothermic process, characterized by a positive enthalpy change (ΔH) of +55.7 kJ/mol. eurekaselect.comgrafiati.com This indicates that the reaction requires an input of heat energy. The entropy change (ΔS) was also positive, at +170.2 J/mol·K, reflecting an increase in the disorder of the system, likely due to the formation of products. eurekaselect.comgrafiati.com

The spontaneity of the reaction is determined by the sign of the Gibbs free energy (ΔG). chromatographyonline.com Due to the positive enthalpy and entropy values, the temperature plays a decisive role. Calculations based on these parameters revealed that the esterification process transitions from non-spontaneous (ΔG > 0) to spontaneous (ΔG < 0) at temperatures above 53°C (326.15 K). eurekaselect.comgrafiati.com This information is crucial for selecting the optimal reaction temperature to favor product formation.

Table 4: Thermodynamic Parameters for Benzyl Cinnamate Synthesis

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Enthalpy (ΔH) | +55.7 kJ/mol | Endothermic reaction (heat is absorbed) | eurekaselect.comgrafiati.com |

| Entropy (ΔS) | +170.2 J/mol·K | Increase in system disorder | eurekaselect.comgrafiati.com |

| Gibbs Free Energy (ΔG) | Becomes negative > 53°C | Reaction is spontaneous above this temperature | eurekaselect.comgrafiati.com |

Determination of Kinetic Parameters

Enzyme Immobilization and Reusability Studies

Several studies have demonstrated the successful immobilization and reuse of lipases for benzyl cinnamate synthesis. For example, Lipozyme TLIM was shown to retain 63% of its initial activity after being reused for three cycles. nih.gov In another study, an immobilized lipase (NS 88011) demonstrated remarkable stability, remaining active with yields over 60% for 13 consecutive cycles, totaling 416 hours of operation. nih.gov A different biocatalyst, [email protected], also showed high stability, maintaining 81.4% of its conversion efficiency after five reuse cycles. researchgate.net These findings underscore the potential of using immobilized enzymes for the sustainable and cost-effective industrial production of benzyl cinnamate.

Table 5: Reusability of Immobilized Lipases in Benzyl Cinnamate Synthesis

| Enzyme/Biocatalyst | Reusability Performance | Source |

|---|---|---|

| Lipozyme TLIM | Retained 63% of initial activity after 3 cycles | nih.gov |

| [email protected] | Maintained 81.4% conversion after 5 cycles | researchgate.net |

| NS 88011 | Yields >60% after 13 cycles (416 hours) | nih.gov |

Development of Immobilized Enzyme Systems (e.g., Polyoxometalate-Metal Organic Framework-Lipase)

The immobilization of lipases on various supports has been a key strategy to improve their stability and reusability in the synthesis of benzyl cinnamate. A notable development in this area is the use of hybrid materials like polyoxometalate-metal organic frameworks (POM-MOFs) as supports for enzymes.

One study explored the immobilization of porcine pancreatic lipase (PPL) on an iron-carboxylate metal-organic framework (MIL-100(Fe)) and a copper-based MOF (HKUST-1). nih.gov The results indicated that immobilization significantly enhanced the thermal, pH, and operational stability of the lipase compared to its free form. nih.gov To further improve the system, a Keggin phosphotungstic acid (PW) was encapsulated within the MIL-100(Fe) framework (PW@MIL-100(Fe)) before immobilizing the lipase. nih.govebi.ac.uk This novel support demonstrated superior stability at both 4°C and 25°C. nih.govebi.ac.uk The lipase immobilized on PW@MIL-100(Fe) showed higher relative activity across a broad pH range (3-9) and was the most stable at an elevated temperature of 70°C. nih.govebi.ac.ukresearchgate.net

When applied to the synthesis of benzyl cinnamate through the enzymatic esterification of cinnamic acid, the PPL immobilized on PW@MIL-100(Fe) exhibited excellent reusability. nih.govebi.ac.uk It retained 90.4% of its initial activity after five consecutive catalytic cycles and achieved an 80.0% yield after eight reuses. nih.govebi.ac.ukresearchgate.net This demonstrates the potential of POM-MOF-lipase systems as efficient and robust biocatalysts for ester synthesis. nih.govscilit.com

Operational Stability and Half-Life Assessment

The operational stability and half-life of immobilized enzymes are critical parameters for their industrial application. Various studies have assessed these factors for different immobilized lipase systems in the production of benzyl cinnamate.

In one study, lipase NS88011 was immobilized and used for benzyl cinnamate synthesis. The enzyme demonstrated good stability, remaining active with yields exceeding 60% for up to 13 cycles, which corresponds to 416 hours of operation, indicating a promising half-life. researchgate.netnih.gov Another approach involved entrapping lipase in nano-molecular cages on magnetic microspheres. nih.gov This method resulted in a significant increase in stability, with the entrapped lipase having a half-life of 85.3 minutes, compared to 40.7 minutes for adsorbed lipase and 29.8 minutes for free lipase. nih.gov Furthermore, the entrapped lipase maintained 70.2% of its yield after 7 cycles, whereas the adsorbed lipase's yield dropped to about 10%. nih.gov

The commercial immobilized lipase, Novozym 40086, also showed excellent operational stability. It could be reused for up to 9 cycles with the benzyl cinnamate yield remaining above 90.1%. rsc.orgrsc.org Similarly, Lipozyme TLIM, another commercial lipase, retained 63% of its initial activity after three cycles. ebi.ac.ukresearchgate.net

These findings highlight the effectiveness of immobilization in enhancing the stability and reusability of lipases for benzyl cinnamate production.

Interactive Data Table: Operational Stability of Immobilized Lipases in Benzyl Cinnamate Synthesis

| Immobilized Lipase System | Reusability | Remaining Activity/Yield | Half-Life | Reference |

| Lipase NS88011 | 13 cycles (416 hours) | >60% yield | Promising | researchgate.netnih.gov |

| Lipase in nano-molecular cages | 7 cycles | 70.2% yield | 85.3 minutes | nih.gov |

| Novozym 40086 | 9 cycles | 90.1% yield | Not specified | rsc.orgrsc.org |

| Lipozyme TLIM | 3 cycles | 63% of initial activity | Not specified | ebi.ac.ukresearchgate.net |

| PPL on PW@MIL-100(Fe) | 8 reuses | 80.0% yield | Not specified | nih.govebi.ac.ukresearchgate.net |

Green Chemistry Principles in Benzyl Cinnamate Synthesis

The application of green chemistry principles is crucial for developing sustainable methods for benzyl cinnamate synthesis. This involves using biocatalysts, reducing waste, and employing environmentally friendly reaction conditions. nih.govsolubilityofthings.com

Sustainable Biocatalytic Pathways

Biocatalytic pathways offer a green alternative to traditional chemical synthesis. benthamdirect.com The use of lipases for the esterification of cinnamic acid with benzyl alcohol is a prime example. nih.govresearchgate.net These enzymatic reactions are typically conducted under mild conditions, reducing energy consumption. benthamdirect.com

Research has focused on optimizing these biocatalytic processes. For instance, studies have explored various commercial immobilized lipases, such as Novozym 435, Lipozyme TLIM, and Novozym 40086, to identify the most efficient catalyst. rsc.orgresearchgate.net The optimization of reaction parameters like temperature, substrate molar ratio, and enzyme concentration has led to high yields of benzyl cinnamate, often exceeding 95%. nih.govresearchgate.netpeeref.com

Furthermore, the development of branched biosynthetic pathways can lead to higher product yields by conserving carbon atoms and avoiding the formation of byproducts. biorxiv.org This approach contrasts with linear pathways where carbon loss can occur. biorxiv.org

Reduced Environmental Impact Methodologies

Methodologies aimed at reducing the environmental impact of benzyl cinnamate synthesis focus on several key areas of green chemistry, including the use of safer solvents, catalyst reusability, and waste minimization. nih.govsolubilityofthings.com

The use of immobilized enzymes directly contributes to reducing waste, as the catalyst can be easily recovered and reused for multiple reaction cycles. nih.govrsc.org This minimizes the amount of catalyst needed and reduces the downstream processing costs associated with catalyst removal.

Solvent selection also plays a significant role. While some studies have utilized organic solvents like isooctane, others have explored solvent-free systems, which further enhances the green credentials of the process. researchgate.netrsc.org

The use of solid acid catalysts, such as HND-26, also presents a greener alternative to traditional liquid acid catalysts. peeref.com These solid catalysts are easily separable from the reaction mixture, reducing waste and allowing for their reuse. peeref.com

Advanced Chemical Synthesis Methodologies

Alongside enzymatic methods, advancements in chemical synthesis are also contributing to more efficient and sustainable production of benzyl cinnamate.

Novel Catalytic Systems in Esterification

The development of novel catalytic systems is a key area of research. One study investigated the use of several solid acids as catalysts for the esterification of cinnamic acid with benzyl alcohol. peeref.com Among the tested catalysts, HND-26 was found to be the most effective. peeref.com Through optimization using response surface methodology, a maximum yield of 95.1% was achieved under specific conditions (58°C, 1:20 molar ratio of cinnamic acid to benzyl alcohol, 13.8% HND-26 loading, and 25 hours). peeref.com The activation energy for this reaction was determined to be 30.3 kJ/mol. peeref.com This research highlights the potential of solid acid catalysts as efficient and reusable alternatives for the green synthesis of benzyl cinnamate. peeref.com

Another innovative approach is the use of Novozym 40086, a commercial immobilized lipase from Rhizomucor miehei, which has shown high efficiency in catalyzing the esterification. rsc.org Optimization of the reaction parameters, including a temperature of 46.3°C and a reaction time of 11.3 hours, resulted in a maximum yield of 96.2%. rsc.orgrsc.org The activation energy for this biocatalytic process was found to be 14.96 ± 0.25 kJ mol⁻¹. rsc.orgrsc.org These results demonstrate that Novozym 40086 is a highly effective and novel biocatalyst for the production of benzyl cinnamate. rsc.org

Interactive Data Table: Comparison of Novel Catalytic Systems for Benzyl Cinnamate Synthesis

| Catalytic System | Optimal Temperature (°C) | Reaction Time (hours) | Maximum Yield (%) | Activation Energy (kJ/mol) | Reference |

| HND-26 (Solid Acid) | 58 | 25 | 95.1 | 30.3 | peeref.com |

| Novozym 40086 (Immobilized Lipase) | 46.3 | 11.3 | 96.2 | 14.96 ± 0.25 | rsc.orgrsc.org |

One-Step Reaction Optimizations

The synthesis of benzyl cinnamate via one-step methodologies has been a focal point of research, aiming to enhance efficiency, yield, and sustainability. A predominant approach in recent studies is the use of enzymatic esterification, which offers mild reaction conditions and high selectivity. Researchers have extensively utilized response surface methodology (RSM) to pinpoint the optimal conditions for this process.

One study systematically investigated the effects of temperature, enzyme loading, substrate molar ratio, and reaction time on the yield of benzyl cinnamate. nih.gov Using a 5-level-4-factor central composite design, the optimal conditions were determined to be a temperature of 40°C, an enzyme loading of 31 mg/mL, a molar ratio of benzyl alcohol to cinnamic acid of 2.6:1, and a reaction time of 27 hours. nih.gov Under these precise conditions, a remarkable yield of 97.7% was achieved. nih.gov

Another research effort focused on optimizing the production of benzyl cinnamate using an immobilized lipase, NS88011. nih.gov The optimized parameters were found to be a molar ratio of cinnamic acid to benzyl alcohol of 1:3, a temperature of 59°C, and a biocatalyst concentration of 4.4 mg/mL over a period of 32 hours, resulting in a yield of 97.6%. nih.gov A kinetic study further revealed that yields could exceed 90% after 28 hours of reaction, reaching the maximum at 32 hours. nih.gov

Further investigations into enzymatic synthesis have explored various lipases and reaction media. Lipozyme TLIM was identified as a highly efficient catalyst for this esterification. researchgate.net The choice of solvent was also shown to be critical, with isooctane proving to be a superior medium for the reaction, leading to a high yield. researchgate.net Under optimized conditions, a maximum yield of 97.3% was reported. researchgate.net It has been noted, however, that excessively high concentrations of benzyl alcohol can lead to the inhibition of lipase activity. researchgate.netmdpi.com

The following table summarizes the optimized conditions from various studies on the one-step enzymatic synthesis of benzyl cinnamate.

Table 1: Optimized Conditions for One-Step Enzymatic Synthesis of Benzyl Cinnamate

| Catalyst | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Concentration | Reaction Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Lipozyme TL IM | 40 | 1:2.6 | 31 mg/mL | 27 | Isooctane | 97.7 | nih.govresearchgate.net |

| Lipase NS88011 | 59 | 1:3 | 4.4 mg/mL | 32 | n-heptane | 97.6 | nih.govresearchgate.net |

| Lipozyme TLIM | Not Specified | Not Specified | Not Specified | Not Specified | Isooctane | 97.3 | researchgate.net |

Comparative Analysis with Traditional Synthetic Routes

Modern one-step synthetic methods, particularly those employing enzymatic catalysts, offer significant advantages over traditional routes for producing benzyl cinnamate. nih.gov Traditional methods often involve harsh reaction conditions, the use of hazardous catalysts, longer reaction times, and result in lower yields and the formation of byproducts. google.com

One of the most conventional methods is the Claisen-Schmidt condensation. google.com A typical procedure involves using 10% sodium hydroxide (B78521) (NaOH) as a catalyst and ethanol (B145695) as a solvent. google.com This method is characterized by long reaction times, the generation of multiple byproducts, and a comparatively low yield of approximately 60%. google.com Another traditional approach is the Fischer esterification, which utilizes a strong acid like sulfuric acid (H₂SO₄) as a catalyst. While this method can achieve higher yields, often around 90%, it requires reflux temperatures and the use of a Dean-Stark trap to remove water, and the strong acid catalyst presents issues with equipment corrosion and waste disposal.

In contrast, enzymatic esterification represents a greener and more efficient alternative. nih.gov As detailed in the previous section, enzymatic methods consistently produce yields exceeding 95% under much milder conditions (typically 40-60°C). nih.govnih.gov For instance, the optimized enzymatic process yielding 97.7% benzyl cinnamate showcases a significant improvement over the 60% yield from the traditional Claisen-Schmidt reaction. nih.govgoogle.com

A patent for a one-step synthesis using a phase-transfer catalyst (tetrabutylammonium bromide) in dimethyl sulfoxide (B87167) (DMSO) with a NaOH-K₂CO₃ catalyst system reports yields ranging from 76.8% to 85.9%. google.comgoogle.com While this is an improvement over the basic Claisen-Schmidt condensation, it still falls short of the high yields achieved through optimized enzymatic routes.

The following table provides a comparative overview of various synthetic routes to benzyl cinnamate.

Table 2: Comparative Analysis of Benzyl Cinnamate Synthetic Routes

| Synthetic Method | Catalyst | Solvent | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Esterification | Lipozyme TL IM | Isooctane | 40°C | 27 | 97.7 | nih.gov |

| Enzymatic Esterification | Lipase NS88011 | n-heptane | 59°C | 32 | 97.6 | nih.gov |

| Fischer Esterification | Sulfuric Acid | Toluene | Reflux with Dean-Stark trap | Not Specified | ~90 | |

| One-Step Phase-Transfer Catalysis | NaOH-K₂CO₃ / TBAB | DMSO | <5°C then 25-30°C | 3-5 | 76.8 - 85.9 | google.comgoogle.com |

Biological Activity and Mechanistic Investigations Preclinical and in Vitro Focus

Antimicrobial Research

In Vitro Antimicrobial Spectrum against Pathogenic Microorganisms

Preclinical in vitro studies have demonstrated that benzyl (B1604629) cinnamate (B1238496) exhibits a spectrum of activity against various pathogenic microorganisms. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

In a study evaluating a series of synthetic cinnamates, benzyl cinnamate displayed notable antibacterial activity. mdpi.com It was found to be equipotent against Staphylococcus aureus (ATCC-35903) and Staphylococcus epidermidis (ATCC-12228) with a Minimum Inhibitory Concentration (MIC) of 537.81 µM. mdpi.comnih.gov However, its activity was diminished against Pseudomonas aeruginosa (ATCC-25853), requiring a higher concentration of 1075.63 µM. mdpi.com Another study highlighted that Anatolian Sweetgum oil, which contains benzyl cinnamate, showed slightly higher antibacterial activity against Gram-positive bacteria (80.0%) compared to Gram-negative bacteria (78.57%). preprints.org

The antifungal potential of benzyl cinnamate has also been investigated. While some cinnamoyl derivatives show potent antifungal profiles, the introduction of an aromatic ring, as in benzyl cinnamate, has been associated with a reduction in antifungal activity in certain contexts. mdpi.com Nevertheless, other research indicates that rhamnopyranoside derivatives, when combined with a benzyl group, show more promise against fungal organisms than bacterial pathogens. nih.govresearchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of Benzyl Cinnamate

| Microorganism | Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC-35903 | Gram-positive Bacteria | 537.81 | mdpi.comnih.gov |

| Staphylococcus epidermidis | ATCC-12228 | Gram-positive Bacteria | 537.81 | mdpi.comnih.gov |

| Pseudomonas aeruginosa | ATCC-25853 | Gram-negative Bacteria | 1075.63 | mdpi.com |

Elucidation of Antimicrobial Mechanisms

The antimicrobial effects of benzyl cinnamate and related compounds are believed to stem from a multi-targeted mechanism of action at the cellular level. These mechanisms primarily involve the disruption of cellular structures and vital processes.

A primary mechanism of antimicrobial action for many phenolic and aromatic compounds, including benzyl cinnamate, is the disruption of the cytoplasmic membrane. nih.govjmb.or.kr This disruption leads to increased permeability and leakage of intracellular components, ultimately causing cell death. jmb.or.krmdpi.com Studies on related compounds like cinnamaldehyde (B126680) and eugenol (B1671780) have shown that they alter membrane integrity. jmb.or.krmdpi.com For instance, benzyl isothiocyanate, a similar natural compound, has been observed to disrupt the plasma membrane integrity of Botrytis cinerea spores. researchgate.net The lipophilic nature of these compounds facilitates their interaction with the bacterial cell membrane. nih.gov

The generation of intracellular reactive oxygen species (ROS) is another key aspect of the antimicrobial activity of certain compounds. nih.govcapes.gov.br An increase in cellular levels of ROS can lead to oxidative stress, causing damage to vital biomolecules such as lipids, proteins, and DNA, which can ultimately lead to cell death. biorxiv.org For example, benzyl isothiocyanate has been shown to induce ROS accumulation in the spores of B. cinerea. researchgate.net Similarly, eugenol increases intracellular ROS levels, leading to oxidative damage to the cell membrane. mdpi.com

In fungi, ergosterol (B1671047) is a critical component of the cell membrane, and its disruption is a common target for antifungal agents. lumenlearning.com Some cinnamates have been shown to interact directly with ergosterol in the fungal plasmatic membrane and with components of the cell wall. nih.govresearchgate.net This interaction can inhibit fungal growth by disrupting membrane fluidity and function. mdpi.comlumenlearning.com While direct evidence for benzyl cinnamate's interaction with ergosterol is still emerging, the activity of related cinnamates suggests this as a plausible mechanism. It's noteworthy that disrupting the interaction between ergosterol and sphingolipids can also interfere with the proper functioning of drug efflux pumps, making the fungal cells more susceptible to antimicrobial agents. nih.gov

Intracellular Reactive Oxygen Species Generation

Synergy Studies with Reference Antimicrobials

The potential of cinnamate derivatives to work in synergy with established antimicrobial drugs is an area of active research. Studies on compounds structurally related to benzyl cinnamate have shown additive effects when combined with conventional antibiotics and antifungals. For instance, butyl cinnamate and 4-isopropylbenzyl cinnamide have demonstrated an additive inhibitory effect when tested in combination with agents like nystatin. mdpi.comresearchgate.net

However, specific studies focusing exclusively on the synergistic or additive effects of benzyl cinnamate with reference antimicrobials are not extensively detailed in the current body of literature. While benzyl cinnamate itself shows intrinsic antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 537.81 µM against Staphylococcus aureus and Staphylococcus epidermidis, further research is required to fully elucidate its potential to enhance the efficacy of existing antimicrobial drugs. mdpi.commdpi.com

Table 1: Antimicrobial Activity of Benzyl Cinnamate

| Microorganism | MIC (µM) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 537.81 | 128 | mdpi.commdpi.com |

| Staphylococcus epidermidis | 537.81 | 128 | mdpi.commdpi.com |

| Pseudomonas aeruginosa | 1075.63 | 256 | mdpi.commdpi.com |

Anti-inflammatory Research

Benzyl cinnamate has been the subject of significant investigation for its anti-inflammatory capabilities. cymitquimica.com Research highlights its role in downregulating key inflammatory pathways and mediators, suggesting its potential as a modulator of inflammatory processes.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Studies on cinnamates demonstrate a significant inhibitory effect on these molecules. In lipopolysaccharide (LPS)-stimulated macrophage models, cinnamic acid, the precursor to benzyl cinnamate, has been shown to downregulate the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). nih.gov This effect is attributed to the suppression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Furthermore, the compound effectively reduces the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are crucial drivers of the inflammatory cascade. nih.govnih.gov Interestingly, some research indicates that while suppressing pro-inflammatory cytokines, cinnamate derivatives can significantly upregulate the anti-inflammatory cytokine IL-10. nih.gov

Table 2: Effect of Cinnamate Derivatives on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect | Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Downregulated | Inhibition of iNOS expression | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Downregulated | Inhibition of COX-2 expression | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulated | Transcriptional suppression | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Downregulated | Transcriptional suppression | nih.govnih.gov |

| Interleukin-6 (IL-6) | Downregulated | Transcriptional suppression | nih.govnih.gov |

The anti-inflammatory effects of benzyl cinnamate and related compounds are mechanistically linked to their ability to modulate critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of genes involved in inflammation. d-nb.info Research shows that cinnamates can effectively inhibit the activation of NF-κB. nih.govnih.gov This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of target genes like iNOS, COX-2, and various pro-inflammatory cytokines. nih.govplos.org

In addition to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also implicated in the inflammatory response. d-nb.info Studies suggest that the anti-inflammatory activity of cinnamates may also involve the attenuation of MAPK phosphorylation, which acts upstream of NF-κB activation. plos.orgekb.eg

Beyond its direct anti-inflammatory actions, benzyl cinnamate also exhibits antioxidant properties. One study determined its ability to scavenge the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical, reporting an IC50 value of 149.8 mg/mL. nih.govresearchgate.net Furthermore, investigations into structurally similar compounds, such as benzyl isothiocyanate, have shown they can bolster the body's endogenous antioxidant defenses. In a model of cisplatin-induced renal injury, these related compounds ameliorated oxidative stress by increasing the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. frontiersin.org This suggests a dual mechanism where the compound not only suppresses inflammation but may also enhance the cellular capacity to neutralize damaging reactive oxygen species.

To investigate the anti-inflammatory properties of benzyl cinnamate, researchers have utilized several well-established in vitro models that mimic specific aspects of inflammatory diseases.

Lipopolysaccharide (LPS)-stimulated Macrophages: RAW264.7 murine macrophage cells are widely used in inflammation research. nih.govnih.govfrontiersin.org Stimulation of these cells with LPS, a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the high-level production of NO, PGE2, and pro-inflammatory cytokines. This model is instrumental in screening compounds for their ability to suppress key inflammatory mediators. mdpi.commdpi.com

Rheumatoid Arthritis-derived Fibroblast-like Synoviocytes: The MH7A cell line, established from the synovial tissue of a rheumatoid arthritis (RA) patient, is a critical tool for studying the pathogenesis of RA. nih.govtandfonline.comresearchgate.net These fibroblast-like synoviocytes (FLS) are key players in the inflammation and joint destruction seen in RA. In research, these cells are often stimulated with TNF-α to mimic the inflammatory microenvironment of an arthritic joint, making them an ideal model to study the effects of compounds on cell migration and apoptosis in the context of RA. nih.govnih.gov

In chronic inflammatory conditions like rheumatoid arthritis, the proliferation and migration of synovial fibroblasts contribute significantly to joint damage. Research has shown that benzyl cinnamate can counteract these pathological processes. In studies using TNF-α-stimulated MH7A rheumatoid arthritis-derived synoviocytes, benzyl cinnamate was found to inhibit cell migration. nih.govtandfonline.comtaylorandfrancis.com

Furthermore, the same study demonstrated that benzyl cinnamate induces programmed cell death (apoptosis) in these inflammatory cells. nih.govtandfonline.comresearchgate.net Treatment with benzyl cinnamate at concentrations of 10, 20, and 40 μg/mL led to a marked increase in both early and late apoptotic cells in a dose-dependent manner. nih.govtaylorandfrancis.com This induction of apoptosis and inhibition of cell migration represent crucial mechanisms by which benzyl cinnamate may exert therapeutic effects in inflammatory diseases characterized by abnormal cell proliferation and invasion. nih.gov

Table 3: Effects of Benzyl Cinnamate on MH7A Synoviocytes

| Parameter | Concentration Range (µg/mL) | Observed Effect | Reference |

|---|---|---|---|

| Cell Migration | 10 - 100 | Inhibited | nih.govtandfonline.comresearchgate.net |

| Apoptosis | 10 - 100 | Induced (Early and Late) | nih.govnih.govtaylorandfrancis.com |

Compound Reference Table

In Vitro Cell-Based Models for Anti-inflammatory Assessment (e.g., Lipopolysaccharide-stimulated Macrophages, Rheumatoid Arthritis-derived Fibroblast-like Synoviocytes)

Enzyme Inhibition and Neurobiological Studies

The neurobiological potential of compounds structurally related to benzyl cinnamate has been a subject of scientific inquiry, particularly in the context of neurodegenerative diseases. Research has focused on their ability to interact with enzymes and pathological protein formations that are hallmarks of such conditions.

Derivatives of cinnamic acid have been synthesized and evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov A novel family of cinnamic acid derivatives featuring an N-benzyl pyridinium (B92312) moiety demonstrated noteworthy cholinesterase inhibition. nih.gov One particular compound from this series, designated 5l, showed potent inhibitory activity against both electric eel AChE (eeAChE) and human AChE (hAChE), with IC₅₀ values of 12.1 nM and 8.6 nM, respectively. nih.govnih.gov Its activity against equine butyrylcholinesterase (eqBuChE) and human butyrylcholinesterase (hBuChE) was less pronounced, with IC₅₀ values in the micromolar range, indicating a high selectivity for AChE over BChE. nih.govnih.gov

Another study on 3,4,5-trimethoxycinnamate (B1233958) esters also reported moderate cholinesterase inhibitory activity. mdpi.com A benzyl ester within this series (compound 11, R = Bn) demonstrated an IC₅₀ value of 49.44 µM against AChE. mdpi.com Furthermore, research into fluorine or chlorine-substituted cinnamic acid derivatives found that the presence of a tertiary amine side chain was crucial for potent AChE inhibition. nih.gov Compound 6d from this series was identified as the most potent AChE inhibitor, with an IC₅₀ of 1.11 µM and a high selectivity over BChE. nih.gov A hybrid of cinnamic acid and tryptamine (B22526) also yielded derivatives with inhibitory activity; compound 5q was the most potent against AChE (IC₅₀ = 11.51 μM), while compound 5b was most effective against BChE (IC₅₀ = 1.95 μM). researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Benzyl Cinnamate Related Derivatives

| Compound/Derivative | Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Cinnamic acid-N-benzyl pyridinium hybrid (5l) | Human AChE | 8.6 nM | nih.govnih.gov |

| Cinnamic acid-N-benzyl pyridinium hybrid (5l) | Electric eel AChE | 12.1 nM | nih.govnih.gov |

| Cinnamic acid-N-benzyl pyridinium hybrid (5l) | Equine BuChE | 2.6 µM | nih.govnih.gov |

| Cinnamic acid-N-benzyl pyridinium hybrid (5l) | Human BuChE | 4.4 µM | nih.govnih.gov |

| 3,4,5-trimethoxycinnamate benzyl ester (11) | AChE | 49.44 µM | mdpi.com |

| Fluorine-substituted cinnamic acid derivative (6d) | AChE | 1.11 µM | nih.gov |

| Cinnamic acid-tryptamine hybrid (5q) | AChE | 11.51 µM | researchgate.net |

| Cinnamic acid-tryptamine hybrid (5b) | BuChE | 1.95 µM | researchgate.net |

The aggregation of amyloid-beta (Aβ) peptides is a critical event in the pathology of Alzheimer's disease. Cinnamic acid derivatives have been investigated for their potential to interfere with this process. nih.govnih.govmdpi.com In vitro studies using the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, have shown that certain derivatives can inhibit Aβ aggregation. nih.govfao.org

A specific cinnamic acid derivative bearing an N-benzyl pyridinium moiety (compound 5l) demonstrated a significant ability to inhibit the self-induced aggregation of Aβ(1-42) peptides, showing 64.7% inhibition at a concentration of 20 µM. nih.govnih.govtandfonline.com Similarly, a hybrid of cinnamic acid and tryptamine (compound 5q) was also found to inhibit the aggregation of Aβ peptides at a concentration of 10 μM. researchgate.net Research on other multifunctional agents incorporating a benzylamino group also identified potent inhibitors of Aβ aggregation, with the most effective compound having an IC₅₀ value of 3.09 µM. acs.org These findings suggest that the structural framework of cinnamic acid can be modified to effectively hinder the formation of amyloid aggregates. mdpi.com

Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation by Benzyl Cinnamate Related Derivatives

| Compound/Derivative | Assay/Target | Inhibition | Concentration | Source |

|---|---|---|---|---|

| Cinnamic acid-N-benzyl pyridinium hybrid (5l) | Self-induced Aβ(1-42) aggregation | 64.7% | 20 µM | nih.govtandfonline.com |

| 1-benzylamino-2-hydroxyalkyl derivative | Aβ aggregation | IC₅₀ = 3.09 µM | N/A | acs.org |

| Cinnamic acid-tryptamine hybrid (5q) | Self-induced Aβ peptide aggregation | Inhibited | 10 µM | researchgate.net |

The protective effects of cinnamic acid derivatives against neuronal cell damage have been evaluated in various in vitro models. mdpi.commdpi.commdpi.com PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used to model neuronal cells in neurotoxicity studies. tandfonline.commdpi.com

Studies have demonstrated that pretreatment with certain cinnamic acid derivatives can protect these cells from toxicity induced by amyloid-beta peptides. nih.govtandfonline.commdpi.com For instance, the cinnamic acid-N-benzyl pyridinium hybrid compound 5l conferred good neuroprotection to PC12 cells against Aβ-induced cell toxicity. nih.govnih.govtandfonline.com The viability of PC12 cells exposed to Aβ(1-42) was assessed using the MTT assay, which measures cellular metabolic activity. tandfonline.com Pre-treatment with the test compound showed a concentration-dependent protective effect. tandfonline.com Other research has also highlighted the neuroprotective properties of cinnamic acid derivatives against H₂O₂-induced cell death in PC12 neurons and against Aβ-induced toxicity in SH-SY5Y human neuroblastoma cells. mdpi.comresearchgate.net Caffeic acid, a hydroxycinnamic acid, has been shown to protect PC12 cells against Aβ-induced toxicity by reducing oxidative stress and inhibiting caspase-3. mdpi.com This suggests that the neuroprotective efficacy of these compounds is linked to their antioxidant and anti-apoptotic properties. mdpi.commdpi.com

Inhibition of Amyloid-Beta Peptide Aggregation

Antioxidant Research

The antioxidant potential of benzyl cinnamate and its parent compounds, cinnamic acids, is a significant area of research. Their ability to neutralize harmful reactive oxygen species (ROS) is investigated through various chemical and biological assays.

Cinnamic acid and its derivatives are recognized for their antioxidant and free radical scavenging properties. mdpi.comnih.gov The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to stabilize free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, where the reduction of the stable DPPH radical is measured spectrophotometrically. mdpi.com

Hydroxylated cinnamic acids, such as caffeic acid and ferulic acid, are generally more effective radical scavengers than their benzoic acid counterparts. nih.gov This enhanced activity is attributed to the -CH=CH-COOH group, which helps to stabilize the resulting phenoxy radical. nih.gov In one study, caffeic acid scavenged 89.4% of the DPPH radical at a 15 μM concentration. nih.gov

The ability to scavenge hydrogen peroxide (H₂O₂) has also been studied. researchgate.netcapes.gov.brnih.gov A highly sensitive peroxyoxalate chemiluminescence assay was used to compare a series of cinnamic and benzoic acid derivatives. researchgate.netnih.gov Among the cinnamate derivatives, caffeic acid was the most potent H₂O₂ scavenger with a scavenging activity (SA-HP) of 8.2 µM⁻¹, while m-coumaric acid was a poor scavenger (SA-HP = 0.18 µM⁻¹). researchgate.netcapes.gov.brnih.gov Another study found trans-cinnamic acid to have weak H₂O₂ scavenging activity. researchgate.net These findings highlight that the antioxidant capacity of cinnamic acid derivatives is highly dependent on their specific chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.net

Table 3: Free Radical Scavenging Activity of Cinnamic Acid Derivatives

| Compound | Radical/Method | Activity/Result | Source |

|---|---|---|---|

| Caffeic Acid | DPPH Radical Scavenging | 89.4% scavenging at 15 µM | nih.gov |

| Caffeic Acid | Hydrogen Peroxide Scavenging (SA-HP) | 8.2 µM⁻¹ | researchgate.netcapes.gov.brnih.gov |

| m-Coumaric Acid | Hydrogen Peroxide Scavenging (SA-HP) | 0.18 µM⁻¹ | researchgate.netcapes.gov.brnih.gov |

| trans-Cinnamic Acid | Hydrogen Peroxide Scavenging | 0.73 × 10⁻³ µM⁻¹ | researchgate.net |

The ability of a compound to chelate metal ions, particularly pro-oxidant metals like ferrous iron (Fe²⁺), is an important antioxidant mechanism. By binding to metal ions, chelating agents can prevent them from participating in redox cycling and generating harmful free radicals, such as the hydroxyl radical via the Fenton reaction. nih.gov

Cinnamic acid derivatives have been identified as having metal-chelating properties. nih.govscience.gov This activity is often attributed to the presence of functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as carboxyl groups (C=O), which can readily bind to metal ions. The development of multifunctional cinnamic acid hybrids has incorporated this property, with studies confirming their ability to chelate biometals. nih.govscience.gov For example, a study on novel cinnamic acid derivatives bearing an N-benzyl pyridinium moiety highlighted their capacity for metal chelation as part of their multifunctional profile for potential use in Alzheimer's disease. nih.govscience.gov While specific quantitative data for benzyl cinnamate itself is limited, the foundational structure of cinnamic acid provides the chemical basis for this activity.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. slideshare.netnih.gov This approach utilizes statistical and machine learning methods to create predictive models based on chemical descriptors that quantify molecular properties. nih.gov The ultimate goal is to forecast the activity of new or untested compounds. nih.govnih.gov

Mechanistic QSAR models are developed to not only predict activity but also to provide insights into the underlying biological mechanisms. researchgate.netcsmres.co.uk These models are built using descriptors that describe the specific phenomenon being modeled. researchgate.net In the context of skin sensitization, QSAR models have been developed to understand the Adverse Outcome Pathway (AOP). nih.gov For instance, some models have been used to evaluate chemicals like benzyl (B1604629) cinnamate (B1238496), which, along with benzyl salicylate (B1505791) and benzyl benzoate (B1203000), is a non-sensitizer in humans but can show false-positive results in the Local Lymph Node Assay (LLNA). nih.gov By interpreting the QSAR model and clustering compounds by structural similarity, the toxic potential of related molecules can be proposed. nih.gov This approach allows for the enrichment or replacement of animal testing with predictive computational methods. nih.gov

QSAR models correlate biological activity with various chemical descriptors that encode structural, physicochemical, and electronic properties. slideshare.net Key parameters often include hydrophobicity (log P), electronic parameters (Hammett constants), and steric parameters (Taft constants). slideshare.net For inhibitors of liver alcohol dehydrogenase, a linear dependency on octanol-water partition coefficients (log P) has been established, suggesting that the desolvation of substituents upon binding is a critical factor. nih.gov In studies of larvicidal activity, the potency of cinnamic acid derivatives, including benzyl cinnamate, has been linked to their structural features. nih.govresearchgate.net The models developed from these studies use descriptors to quantify aspects of the molecular structure that influence the observed larvicidal effects. nih.govresearchgate.net Similarly, in the design of antimalarial drugs, descriptors related to polarizability, such as the Barysz matrix, have been shown to be influential in predictive models. nih.gov

A primary application of QSAR is the prediction of biological activity for untested compounds directly from their molecular structures. nih.gov Models are validated internally and externally to ensure their predictive power. researchgate.netmdpi.com For example, a QSAR model for skin sensitization predicted benzyl cinnamate as a non-sensitizer based on its structural similarity to other known non-sensitizers, which aligns with human data. nih.gov In a different context, the larvicidal activity of benzyl cinnamate against Aedes aegypti larvae was evaluated, and its lethal concentration (LC50) was determined. nih.govresearchgate.net The LC50 value, a measure of activity, can be predicted for other related cinnamate esters using models that capture the structural requirements for larvicidal effects. nih.govresearchgate.net The Prediction of Activity Spectra for Substances (PASS) is another tool that predicts a wide range of biological activities based on a compound's structure, and has been used to predict potential activities for various novel compounds. inonu.edu.trmdpi.com

The biological activity of benzyl cinnamate is influenced by its physicochemical properties, particularly hydrophobicity and electronic effects. Hydrophobicity, often quantified as log P, plays a crucial role in how a molecule interacts with biological systems, such as its ability to cross cell membranes. researchgate.net For instance, the activity of alcohol dehydrogenase inhibitors shows a direct correlation with hydrophobicity, as the inhibitors bind within a hydrophobic channel in the enzyme, requiring the removal of solvating water molecules. nih.gov Studies on benzyl alcohol oxidation have also shown that a more hydrophobic catalyst surface can enhance reaction rates by facilitating easier access for the hydrophobic reactant to the active sites. rsc.org

Electronic effects, which describe how substituents influence the electron distribution in a molecule, also impact activity. For the oxidation of benzyl alcohols by yeast alcohol dehydrogenase, the reaction is only slightly affected by substituents, suggesting the transition state is electronically similar to the alcohol. nih.gov In contrast, the reduction of benzaldehydes is significantly enhanced by electron-withdrawing groups. nih.gov These electronic properties are critical for the molecular interactions that underpin biological activity. nih.gov

Prediction of Activity Based on Molecular Structure

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation and interaction of one molecule (a ligand, such as benzyl cinnamate) when bound to a second molecule (a receptor, typically a protein). researchgate.net This technique is valuable for understanding the basis of biological activity and predicting binding affinity. researchgate.net

In one study, molecular docking was used to investigate whether skin-sensitizing chemical allergens could bind to human leukocyte antigen (HLA) molecules. nih.gov The results predicted that benzyl cinnamate could bind to HLA-B*57:01, an allele associated with drug hypersensitivity reactions. nih.gov In another investigation focused on anti-inflammatory mechanisms, docking studies revealed that benzyl cinnamate had a good affinity for nine proteins associated with rheumatoid arthritis, suggesting it may be a key component in the anti-RA effect of Cinnamomi ramulus. taylorandfrancis.com Further studies exploring the anti-inflammatory effects of Cinnamomum zeylanicum essential oil also used molecular docking to model the interaction between its constituent compounds, including benzyl cinnamate, and key protein targets in inflammatory pathways. nih.gov Research on the control of Aedes aegypti mosquitoes used docking to suggest that the larvicidal activity of benzyl cinnamate could be due to a multi-target mechanism involving the inhibition of enzymes like carbonic anhydrase and histone deacetylase. nih.govresearchgate.net

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. acs.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Studies have predicted the binding affinities of benzyl cinnamate to various protein targets. For example, in the context of skin sensitization, benzyl cinnamate was predicted to bind to the HLA-B*57:01 molecule. nih.gov In research on rheumatoid arthritis, the docking score of benzyl cinnamate with nine different proteins was found to be higher than that of the prototype ligand, indicating strong potential interaction. taylorandfrancis.com In an investigation of larvicidal compounds, the predicted free energies of binding for benzyl cinnamate and its derivatives against several potential protein targets in Aedes aegypti were calculated to elucidate the mechanism of action. nih.govresearchgate.net

The table below summarizes predicted binding affinities for cinnamates from relevant studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Biological Context |

| Benzyl Benzoate | Interleukin-8 (IL8) | -6.4 | Anti-inflammatory nih.gov |

| Pentyl Cinnamate | Carbonic Anhydrase (CA) | -6.5 to -7.5 | Larvicidal researchgate.net |

| Pentyl Cinnamate | Histone Deacetylase (HDAC2) | -7.0 to -8.0 | Larvicidal researchgate.net |

| Pentyl Cinnamate | Cation-Chloride Co-transporter 2 (CCC2) | -7.5 to -8.5 | Larvicidal researchgate.net |

| Pentyl Cinnamate | Cation-Chloride Co-transporter 3 (CCC3) | -7.0 to -8.0 | Larvicidal researchgate.net |

Identification of Potential Molecular Targets

Molecular docking, an in silico technique, has been instrumental in identifying potential biological targets for benzyl cinnamate. This method predicts the binding affinity and orientation of a ligand (in this case, benzyl cinnamate) to the active site of a target protein.

Research has shown that benzyl cinnamate exhibits good affinity for several protein crystals. taylorandfrancis.com Molecular docking studies have predicted that benzyl cinnamate can bind to the human leukocyte antigen (HLA) molecule HLA-B*57:01, which is associated with drug hypersensitivity reactions. nih.gov This suggests a potential for benzyl cinnamate to interact with the immune system. nih.gov

In the context of antimicrobial activity, molecular docking simulations have been employed to identify likely targets. For instance, in Staphylococcus aureus, the enzyme saFABH has been suggested as a potential target for benzyl cinnamate. nih.govresearchgate.net Furthermore, molecular modeling analyses related to its larvicidal activity against Aedes aegypti suggest a multi-target mechanism. semanticscholar.orgmdpi.com Potential targets in the mosquito larvae include carbonic anhydrase (CA), histone deacetylase (HDAC2), and two sodium-dependent cation-chloride co-transporters (CCC2 and CCC3). semanticscholar.orgmdpi.com

The table below summarizes the potential molecular targets of benzyl cinnamate identified through computational studies.

| Organism/System | Potential Molecular Target(s) | Computational Method |

| Human | Human Leukocyte Antigen (HLA-B*57:01) | Molecular Docking |

| Staphylococcus aureus | saFABH | Molecular Docking |

| Aedes aegypti (larvae) | Carbonic Anhydrase (CA), Histone Deacetylase (HDAC2), CCC2, CCC3 | Molecular Modeling |

In Silico Approaches to Mechanistic Elucidation (e.g., antimicrobial)

In silico methods are crucial for understanding the mechanisms behind the biological activities of compounds like benzyl cinnamate. These computational approaches can shed light on how the compound interacts with biological systems at a molecular level.

Regarding its antimicrobial properties, studies have investigated the mechanism of action through computational models. mdpi.com While benzyl cinnamate itself has shown some antimicrobial activity, related cinnamate derivatives have been studied more extensively to elucidate the mechanism. For some cinnamates, it is suggested that they interact directly with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.govresearchgate.net Molecular docking simulations of related compounds suggest that their antifungal activity may be due to the inhibition of enzymes like caHOS2 and caRPD3 in Candida albicans. nih.gov

The larvicidal activity of cinnamic acid derivatives, including benzyl cinnamate, has also been explored using in silico tools. semanticscholar.orgmdpi.com Molecular modeling suggests a multi-target mechanism of action, involving the inhibition of key enzymes and transporters in Aedes aegypti larvae. semanticscholar.orgmdpi.com This multi-target effect could explain its effectiveness as a larvicide.

Theoretical Investigations of Reaction Mechanisms and Thermodynamics

Theoretical chemistry provides a framework for understanding the energetics and pathways of chemical reactions involving benzyl cinnamate.

One area of significant investigation is the enzymatic synthesis of benzyl cinnamate. The kinetics and thermodynamics of the lipase-catalyzed esterification of cinnamic acid with benzyl alcohol have been studied. eurekaselect.com These investigations revealed that the reaction follows a Ping-Pong Bi-Bi mechanism with substrate inhibition. eurekaselect.com Thermodynamic analysis has shown the esterification process to be endothermic. eurekaselect.com Key thermodynamic parameters have been calculated, as shown in the table below.

| Thermodynamic Parameter | Value |

| Enthalpy (ΔH) | +55.7 kJ/mol |

| Entropy (ΔS) | +170.2 J/mol·K |

Based on the change in Gibbs free energy (ΔG), it was determined that the enzymatic esterification becomes a spontaneous reaction at temperatures above 53°C. eurekaselect.com Furthermore, kinetic studies have identified the first-step reaction as the rate-limiting step, with a significantly higher activation energy (52.46 kJ/mol) compared to the second-step reaction (12.97 kJ/mol). eurekaselect.com

Theoretical investigations using Density Functional Theory (DFT) have also been applied to study the reactions of benzyl alcohol, a precursor to benzyl cinnamate. These studies have elucidated the gas-phase reaction mechanisms of benzyl alcohol with radicals like OH and NO3. researchgate.netresearchgate.net For example, the reaction with the NO3 radical shows that H-abstraction from the methyl group is the most energetically favorable pathway. researchgate.net

Advanced Analytical Chemistry Methodologies

Chromatographic Techniques for Purity and Yield Determination

Chromatography is a cornerstone for separating and quantifying benzyl (B1604629) cinnamate (B1238496) from reaction mixtures and final products. High-performance liquid chromatography (HPLC) is particularly prevalent due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC-UV, HPLC-ESI-MS)

HPLC coupled with ultraviolet (UV) detection is a common method for the quantitative analysis of benzyl cinnamate. The analysis is often performed on a C18 column. rsc.org In one such method, the mobile phase consisted of 10% solvent A (0.5% v/v glacial acetic acid in water) and 90% solvent B (methanol), with detection at 280 nm. rsc.org Another HPLC-DAD (Diode Array Detection) method identified benzyl cinnamate at a wavelength of 276 nm. researchgate.net

For more definitive identification and to analyze complex matrices, HPLC is coupled with mass spectrometry (MS), particularly with an electrospray ionization (ESI) source. rsc.orgresearchgate.net HPLC-ESI-MS can identify benzyl cinnamate by its specific mass-to-charge ratio. For instance, the major ion detected for benzyl cinnamate can be [M+Na]⁺ at m/z 261, confirming its molecular weight of 238 g/mol . rsc.org This hyphenated technique is invaluable for confirming the presence of the compound and for characterizing potential impurities or degradation products, especially in complex samples like cosmetic formulations or natural extracts. oup.commdpi.com

Reverse Phase HPLC Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most common mode used for benzyl cinnamate analysis. sielc.com Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good separation and peak shape. jpionline.orgaustinpublishinggroup.com A typical RP-HPLC method might use a C18 or C8 column. jpionline.orgresearchgate.net

Validation of the analytical method is crucial to ensure its accuracy, precision, linearity, and robustness, following guidelines such as those from the International Council for Harmonisation (ICH). jneonatalsurg.com For example, a simple RP-HPLC method for analyzing benzyl cinnamate can be developed using a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The validation process would include assessing the method's specificity, linearity over a certain concentration range, accuracy through recovery studies, and precision by analyzing replicate samples. austinpublishinggroup.comjneonatalsurg.com

Table 1: Example HPLC Parameters for Benzyl Cinnamate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) rsc.org | Newcrom R1 sielc.com |

| Mobile Phase | 10% (0.5% glacial acetic acid/water) & 90% methanol (B129727) rsc.org | Acetonitrile, water, and phosphoric acid sielc.com |

| Flow Rate | 0.5 mL/min rsc.org | Not specified |

| Detection | UV at 280 nm rsc.org | UV (wavelength not specified) sielc.com |

| Temperature | 35 °C rsc.org | Not specified |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of benzyl cinnamate and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of benzyl cinnamate shows characteristic signals for the aromatic and vinylic protons. In a typical spectrum recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, the following peaks are observed: a doublet at approximately 7.72 ppm (J = 16.0 Hz) corresponding to one of the vinylic protons, multiplets between 7.31 and 7.48 ppm for the aromatic protons of both the benzyl and cinnamoyl moieties, a doublet at around 6.47 ppm (J = 16.0 Hz) for the other vinylic proton, and a singlet at 5.23 ppm for the benzylic methylene (B1212753) protons. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For benzyl cinnamate in CDCl₃, characteristic signals appear at δ 166.56 (carbonyl carbon), 144.99, 135.94, 134.19, 130.18, 128.73, 128.44, 128.13, 128.09, and 127.95 (aromatic and vinylic carbons), 117.73 (vinylic carbon), and 66.17 (benzylic methylene carbon). rsc.org

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl Cinnamate in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment |

|---|---|---|

| ¹H | 7.72 | d, J = 16.0 Hz, Vinylic H |

| 7.48-7.31 | m, Aromatic H | |

| 6.47 | d, J = 16.0 Hz, Vinylic H | |

| 5.23 | s, -CH₂- | |

| ¹³C | 166.56 | C=O |

| 144.99 - 117.73 | Aromatic & Vinylic C | |

| 66.17 | -CH₂- |

Data sourced from The Royal Society of Chemistry. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in benzyl cinnamate. The spectrum exhibits characteristic absorption bands. Key peaks include a strong band around 1713-1694 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other significant peaks include those for C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ester group. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula with high accuracy. For benzyl cinnamate (C₁₆H₁₄O₂), the exact mass can be calculated and compared to the experimentally determined value. Using ESI, the protonated molecule [M+H]⁺ would have a calculated exact mass that can be confirmed by HRMS analysis. rsc.orgmiamioh.edu This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown compounds in a mixture.

Photochemical Reactions and Transformations

Photosensitized Reaction Mechanisms

Photosensitization occurs when a molecule, the photosensitizer, absorbs light and transfers the energy to another molecule, initiating a photochemical reaction that would not otherwise occur. grantome.com These reactions are broadly classified into two main pathways: Type I and Type II. ugr.esresearchgate.net

Type I Mechanism: Involves electron or proton transfer between the excited photosensitizer and a substrate molecule, leading to the formation of free radicals. ugr.esresearchgate.net These radicals can then undergo further reactions.

Type II Mechanism: The excited photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which then oxidizes the substrate. ugr.es

In the context of cinnamates, redox-photosensitized reactions have been observed. For instance, derivatives of methyl cinnamate (B1238496) can undergo reactions photosensitized by tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃²⁺), which proceed through an electron-transfer mechanism. chemchart.comacs.orgacs.org The photosensitized Z/E (cis/trans) isomerization of cinnamates can also occur via a triplet-triplet energy transfer from a covalently linked sensitizer (B1316253) moiety. researchgate.net The photodegradation of related benzyl (B1604629) esters, such as benzyl formate (B1220265), has been shown to involve reactive species like the triplet excited state (³BF*), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), indicating that both Type I and Type II mechanisms can be relevant. researchgate.netnih.gov

Photoreactivity and Isomerization (e.g., cis-trans isomerization)

One of the most characteristic photochemical reactions of benzyl cinnamate is the isomerization around the carbon-carbon double bond of the cinnamate moiety. taylorandfrancis.com This reversible reaction converts the more stable trans (E) isomer into the cis (Z) isomer upon exposure to ultraviolet light or sunlight. taylorandfrancis.com

The trans-(E)-isomer is typically predominant. taylorandfrancis.com However, exposure to sunlight leads to an equilibrium mixture of the E and Z isomers. taylorandfrancis.com This isomerization alters the physical properties of the compound, including its ultraviolet absorption characteristics. taylorandfrancis.com The trans isomer has a higher molar absorption coefficient (ε) than the cis isomer, meaning its ability to absorb light is diminished as it converts to the cis form. taylorandfrancis.com Studies on cobalt(II) complexes containing cinnamate ligands have also demonstrated that trans/cis photoisomerization can be induced by UV irradiation. rsc.org

| Isomer | Configuration | Maximum Wavelength (λmax) | Molar Absorption Coefficient (ε) |

|---|---|---|---|

| trans-Benzyl Cinnamate | E | 310 nm | 19,500 dm³mol⁻¹cm⁻¹ |

| cis-Benzyl Cinnamate | Z | 312 nm | 10,000 dm³mol⁻¹cm⁻¹ |

Photochemical Oxidation Processes

The benzyl and cinnamate portions of the molecule are both susceptible to photochemical oxidation, a process often facilitated by photocatalysts and atmospheric oxygen. While specific studies on benzyl cinnamate are limited, the photooxidation of its constituent parts, benzyl alcohol and cinnamic acid, as well as related esters, provides significant insight into its likely behavior.

The benzyl group is readily oxidized. Numerous studies have shown that benzyl alcohol can be photochemically oxidized to benzaldehyde (B42025), which can be further oxidized to benzoic acid. researchgate.netresearchgate.netmdpi.com These reactions can be promoted by various photocatalysts, including metal oxides like titanium dioxide (TiO₂) and organic dyes such as Eosin Y, using molecular oxygen as the oxidant under light irradiation. researchgate.netorganic-chemistry.orgacs.org The mechanisms can involve a photocatalytic hydrogen atom transfer (HAT) process or an electron transfer from the alcohol to the excited photocatalyst. organic-chemistry.orgrsc.org

The degradation of related benzyl esters confirms the involvement of reactive oxygen species (ROS). The photochemical degradation of benzyl formate, for example, proceeds through oxidation by superoxide (O₂•⁻) and singlet oxygen (¹O₂). researchgate.netnih.gov Similarly, benzyl benzoate (B1203000) exposed to sunlight degrades into products that include benzoic acid. cir-safety.org It is therefore highly probable that the photochemical oxidation of benzyl cinnamate involves the generation of ROS that attack both the benzylic position and the double bond of the cinnamate moiety.